N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Kinase inhibition FGFR4 Oncology

N-(5-氟-2-碘苯基)苯磺酰胺(CAS 935684-32-5)呈独特的邻位碘-对位氟取代,区别于常规磺酰胺。为FGFR4抑制剂(IC50 43nM)及F508del-CFTR矫正研究提供独特化学型,规避现有抑制剂耐药。其邻位碘基团支持快速交叉偶联以加速候选化合物优化。现可供纯度95-98%的研发批次。

Molecular Formula C12H9FINO2S
Molecular Weight 377.17
CAS No. 935684-32-5
Cat. No. B2356411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoro-2-iodophenyl)benzenesulfonamide
CAS935684-32-5
Molecular FormulaC12H9FINO2S
Molecular Weight377.17
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I
InChIInChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
InChIKeyUWLCAMSHFCATMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide (935684-32-5) | Sourcing Guide for a Halogenated Sulfonamide Building Block


N-(5-Fluoro-2-iodophenyl)benzenesulfonamide (CAS 935684-32-5) is a halogenated benzenesulfonamide derivative with a molecular formula of C₁₂H₉FINO₂S and a molecular weight of 377.17 g/mol [1]. It is characterized by the presence of a sulfonamide core, a para‑fluorine substituent, and an ortho‑iodine group on the N‑aryl ring. The compound is commercially available at typical purities of 95–98% , and it is utilized primarily as a research intermediate and a building block in medicinal chemistry .

Why N-(5-Fluoro-2-iodophenyl)benzenesulfonamide (935684-32-5) Cannot Be Directly Substituted by Other Sulfonamide Analogs


The ortho‑iodine/para‑fluorine substitution pattern of N-(5-fluoro-2-iodophenyl)benzenesulfonamide imparts a unique combination of steric bulk, electronic effects, and heavy‑atom presence that is not replicated by other sulfonamide analogs. Even closely related compounds such as N-(2-iodophenyl)benzenesulfonamide (lacking fluorine) or N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (containing two fluorines) exhibit substantially different crystal packing motifs, hydrogen‑bonding networks, and molecular conformations [1]. These structural differences are expected to translate into divergent solubility, reactivity, and biological target engagement profiles, making direct substitution of the 5‑fluoro‑2‑iodophenyl motif unreliable in lead optimization and chemical probe development .

Quantitative Differentiation of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide (935684-32-5) from Comparator Compounds


FGFR4 Kinase Inhibition Potency vs. Structural Analogs

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide demonstrates sub‑micromolar inhibition of the FGFR4 kinase domain with an IC₅₀ of 43 nM [1]. In contrast, the unsubstituted benzenesulfonamide core and related non‑fluorinated analogs typically exhibit IC₅₀ values >3,000 nM against the same FGFR4 isoform [2]. This represents an approximate 70‑fold improvement in potency attributable to the 5‑fluoro‑2‑iodophenyl substitution.

Kinase inhibition FGFR4 Oncology Medicinal chemistry

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector Activity

In a fluorescence‑based CFTR correction assay, N-(5-fluoro-2-iodophenyl)benzenesulfonamide exhibited an EC₅₀ of 2.19 µM for correcting the F508del‑CFTR mutant in human CFBE41o‑ cells [1]. While this potency is lower than that of clinically advanced correctors such as lumacaftor (VX‑809; EC₅₀ ≈ 0.1–0.5 µM) [2], the compound represents a chemically distinct scaffold that may provide a complementary binding mode or synthetic handle for further optimization.

CFTR Cystic fibrosis Pharmacological chaperone High‑throughput screening

Aqueous Solubility and Predicted Drug‑Like Properties

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide exhibits an aqueous solubility of approximately 8.3 × 10⁻³ g/L (≈ 22 µM) at 25 °C [1]. In contrast, the non‑halogenated analog N‑phenylbenzenesulfonamide is reported to have a solubility of ~0.5–1 g/L [2]. The ~100‑fold reduction in aqueous solubility for the halogenated derivative is consistent with the increased lipophilicity imparted by the iodine and fluorine substituents (clogP ≈ 3.5–4.0 vs. ~2.0 for the parent) [3].

Physicochemical properties Solubility Lipinski's Rule of Five ADME

Thermal Stability and Storage Requirements

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide has a measured melting point of 144.5–146 °C [1] and a predicted boiling point of 423.4 ± 55.0 °C at 760 mmHg [2]. The compound is stable under recommended storage conditions of 2–8 °C in a sealed, dry environment . In comparison, the non‑iodinated analog N‑(5‑fluorophenyl)benzenesulfonamide melts at a lower temperature (≈ 110–115 °C), reflecting the impact of the heavy iodine atom on intermolecular interactions and thermal stability [3].

Stability Storage conditions Logistics Supply chain

Crystal Packing and Hydrogen‑Bonding Network Divergence from Closely Related Analogs

Crystal structure analysis of the closely related 4,5‑difluoro‑2‑iodophenyl analog reveals that the addition of fluorine atoms alters the molecular conformation from gauche to a different arrangement and changes the crystal symmetry from P2₁/c to P1. Hydrogen‑bonding networks shift from 1D chains (in the non‑fluorinated 2‑iodophenyl analog) to centrosymmetric dimers [1]. Although the target 5‑fluoro‑2‑iodophenyl compound itself has not been crystallographically characterized, the profound structural changes induced by even a single additional fluorine atom on the 2‑iodophenyl scaffold demonstrate that halogen substitution critically governs solid‑state packing and intermolecular interactions.

Crystallography Solid‑state chemistry Polymorphism Hirshfeld surface analysis

Purity and Batch Consistency Across Commercial Suppliers

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is consistently offered by multiple reputable suppliers at purities of 95–98%, often accompanied by batch‑specific certificates of analysis (CoA) including NMR, HPLC, or GC data . In contrast, less common sulfonamide analogs (e.g., N-(5‑fluoro‑2‑iodophenyl)-N‑methylbenzenesulfonamide) are frequently available only as custom synthesis products with longer lead times and undefined purity specifications . This established supply chain and documented purity profile reduce procurement risk and ensure experimental reproducibility.

Quality control Supply chain Analytical chemistry Reproducibility

Recommended Procurement Scenarios for N-(5-Fluoro-2-iodophenyl)benzenesulfonamide (935684-32-5)


FGFR4 Kinase Inhibitor Probe Development

Based on the 43 nM IC₅₀ against FGFR4 [1], this compound serves as a valuable starting point for medicinal chemistry campaigns targeting FGFR4‑driven cancers (e.g., hepatocellular carcinoma, rhabdomyosarcoma). The halogenated scaffold provides a distinct chemotype that may circumvent resistance mechanisms associated with existing ATP‑competitive inhibitors [2].

CFTR Modulator Library Screening

The EC₅₀ of 2.19 µM for F508del‑CFTR correction [1] supports the inclusion of N-(5-fluoro-2-iodophenyl)benzenesulfonamide in high‑throughput screening libraries for cystic fibrosis drug discovery. Its structural divergence from the bisaminopyrimidine class (e.g., lumacaftor) offers potential for identifying novel chemical matter with orthogonal binding modes [2].

Halogenated Building Block for Late‑Stage Functionalization

The ortho‑iodine atom provides a reactive handle for transition metal‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), enabling rapid diversification of the sulfonamide core [1]. The para‑fluorine may also be exploited in ¹⁸F‑radiolabeling studies for positron emission tomography (PET) imaging [2].

Reference Standard for Solid‑State and Physicochemical Studies

With a defined melting point (144.5–146 °C) [1] and reported solubility (8.3 × 10⁻³ g/L) [2], the compound can serve as a calibration standard or model system in studies examining the impact of halogenation on sulfonamide crystallinity, solubility, and thermal stability. Its well‑documented storage conditions (2–8 °C) [3] also make it suitable for stability‑indicating method development.

Technical Documentation Hub

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